Bromotrifluoromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Sol in chloroform

0.03% in water

Solubility in water: none

0.03%

Synonyms

Canonical SMILES

Bromotrifluoromethane, commonly referred to by the code numbers Halon 1301, R13B1, Halon 13B1 or BTM, is an organic halide with the chemical formula CBrF3 . It has been used in various fields for different purposes:

- Bromotrifluoromethane has been primarily used as a fire suppressant . It was developed in a joint venture between the U.S. Army and Purdue University in the late 1940s .

- It was introduced as an effective gaseous fire suppression fixed systems agent in the 1960s, and was used around valuable materials, such as aircraft, mainframe computers, and telecommunication switching centers, usually in total flooding systems .

- The method of application involves the use of Halon 1301 in total flooding systems, where the gas is released in large quantities to extinguish fires .

- The results of using Bromotrifluoromethane as a fire suppressant have been effective, as it was widely used in various industries for fire suppression .

Fire Suppression

Refrigeration

- Bromotrifluoromethane is a precursor to the trifluoromethylating agent trifluoromethyltrimethylsilane .

Chemical Reagent

Trifluoromethylating Agent

Heat-Transfer Fluid

Bromotrifluoromethane, with the chemical formula CBrF₃, is a colorless and odorless gas. It is commonly known under various names, including Halon 1301 and Freon 13B1. The compound was first synthesized in 1946 through the reaction of hydrogen-containing fluorocarbons with molecular bromine at elevated temperatures (40–50 °C) by researchers T. J. Brice, W. H. Pearlson, and J. H. Simons at Pennsylvania State College . With a molecular weight of 148.91 g/mol, bromotrifluoromethane has a boiling point of approximately -72 °F (-58 °C) and a melting point of -267 °F (-166 °C) .

While less toxic than some alternatives, bromotrifluoromethane can be hazardous if inhaled in high concentrations. It acts as an asphyxiant by displacing oxygen in the lungs. Prolonged exposure to the liquid form can cause frostbite due to rapid evaporation []. Due to its ozone-depleting potential, the production and use of bromotrifluoromethane are restricted by international agreements like the Montreal Protocol.

Please note:

- Section "Mechanism of Action" is not applicable to bromotrifluoromethane as it primarily functions in fire suppression, not biological systems.

- Clustering Reactions: Bromotrifluoromethane can react with bromine anions to form CBr₂F₃ .

- Reactivity with Metals: It may react with aluminum, generating substantial heat .

- Thiocyanate Reactions: Bromotrifluoromethane reacts with thiocyanates and isocyanates to produce trifluoromethyl sulfides .

These reactions highlight its reactivity profile and potential applications in synthetic chemistry.

Bromotrifluoromethane exhibits significant health hazards. Exposure to its vapors can cause dizziness or asphyxiation, particularly in confined spaces . The compound is known to be an ozone-depleting agent, leading to its phase-out under the Montreal Protocol due to environmental concerns . Its extreme toxicity necessitates limited human exposure.

The primary synthesis method for bromotrifluoromethane involves the reaction of hydrogen-containing fluorocarbons with molecular bromine at moderate temperatures. An alternative method includes a zinc-bromide-carbon catalyzed chloride exchange reaction of trifluorochloromethane with hydrogen bromide . These methods underscore its accessibility in laboratory settings.

Bromotrifluoromethane has been utilized in several applications:

- Fire Suppression: As Halon 1301, it served as a fire suppressant in environments where water damage was a concern, such as data centers and museums .

- Refrigeration: It was also used as a refrigerant before its phase-out due to environmental regulations.

- Chemical Precursor: Bromotrifluoromethane acts as a precursor for trifluoromethylating agents, which are valuable in organic synthesis .

Research indicates that bromotrifluoromethane interacts with various chemicals, leading to significant thermal reactions when mixed with metals like aluminum . Additionally, it has been studied for its reactions with other halogenated compounds, providing insights into its behavior in complex mixtures.

Bromotrifluoromethane shares similarities with several other halogenated hydrocarbons. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Trichlorofluoromethane | CCl₃F | Used as a refrigerant; ozone-depleting agent |

| Dichlorodifluoromethane | CCl₂F₂ | Common refrigerant; less potent ozone-depleting agent |

| Trifluoroacetic acid | CF₃COOH | Used in organic synthesis; not primarily a refrigerant |

| Perfluoroalkanes | CnF₂n+2 | Non-toxic alternatives for refrigeration |

Uniqueness of Bromotrifluoromethane: Unlike many similar compounds, bromotrifluoromethane's unique combination of bromine and fluorine makes it particularly effective as a fire suppressant but also poses significant environmental risks due to its ozone-depleting potential.

Molecular Structure and Bonding Characteristics

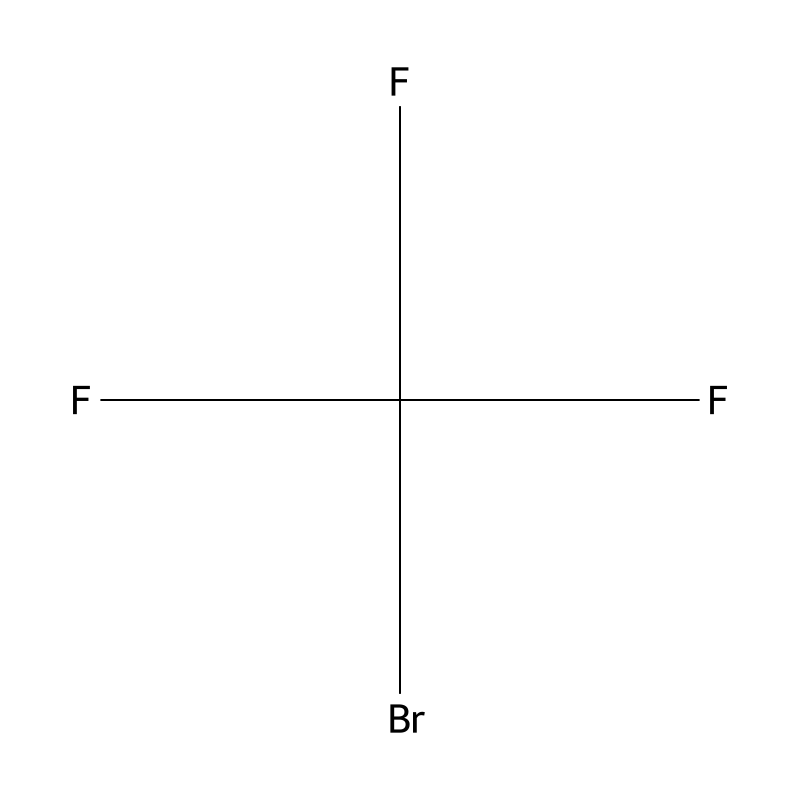

Bromotrifluoromethane, with the molecular formula CF₃Br, is composed of a central carbon atom tetrahedrally coordinated to three fluorine atoms and one bromine atom. The molecule’s geometry is governed by the principles of valence shell electron pair repulsion, resulting in a nearly ideal tetrahedral configuration. The carbon–fluorine and carbon–bromine bonds exhibit significant differences in bond length and polarity, reflecting the disparate electronegativities and atomic radii of fluorine and bromine.

The carbon–fluorine bonds in bromotrifluoromethane are notably short and strong, a consequence of fluorine’s high electronegativity and the partial ionic character of the bond. These bonds typically measure approximately 1.32 Å in length, which is consistent with other perfluorinated methanes. In contrast, the carbon–bromine bond is longer, with a typical bond length of about 1.93 Å, reflecting bromine’s larger atomic radius and lower electronegativity compared to fluorine.

The electron distribution within the molecule is highly polarized, with the fluorine atoms withdrawing electron density from the central carbon, and the bromine atom contributing a significant dipole moment due to its size and polarizability. This polarization is further accentuated by the presence of three highly electronegative fluorine atoms, which create a strong electron-withdrawing effect, rendering the carbon atom electron-deficient and the bromine atom relatively electron-rich. The overall molecular dipole moment of bromotrifluoromethane is substantial, typically reported as approximately 0.51 Debye, which influences both its physical properties and intermolecular interactions [2] [3].

Quantum chemical calculations and X-ray crystallographic studies confirm that the molecular structure is rigid, with minimal deviation from ideal tetrahedral angles, and that the electron density is distributed asymmetrically due to the differing substituents. The molecular symmetry belongs to the C₃v point group, a consequence of the threefold rotational symmetry axis passing through the carbon and bromine atoms and the presence of three equivalent fluorine atoms.

The chemical bonding in bromotrifluoromethane is characterized by significant covalent character, with partial ionic contributions arising from the electronegativity differences between carbon, fluorine, and bromine. The carbon–fluorine bonds are among the strongest single bonds in organic chemistry, while the carbon–bromine bond, though weaker, is stabilized by the overall electron-withdrawing environment created by the fluorine atoms. This unique bonding arrangement imparts chemical inertness to the molecule under ambient conditions, a property that has contributed to its historical use in fire suppression systems [1] [2] [3].

Table 1. Selected Structural Parameters of Bromotrifluoromethane

| Parameter | Value |

|---|---|

| Molecular formula | CF₃Br |

| Molecular weight | 148.91 g/mol |

| Molecular geometry | Tetrahedral |

| Point group symmetry | C₃v |

| C–F bond length | ~1.32 Å |

| C–Br bond length | ~1.93 Å |

| Dipole moment | ~0.51 Debye |

These structural and bonding characteristics underpin the compound’s unique physical and chemical behavior, influencing its phase transitions, spectroscopic properties, and reactivity profile.

Thermodynamic Properties

The thermodynamic behavior of bromotrifluoromethane is governed by its molecular structure, intermolecular forces, and the balance between kinetic and potential energy contributions in various phases. This section presents a detailed analysis of its phase behavior, critical parameters, vapor pressure, and boiling point dynamics, supported by authoritative data.

Phase Behavior and Critical Parameters

Bromotrifluoromethane exhibits a well-defined set of phase transitions, transitioning between solid, liquid, and gaseous states over a broad temperature and pressure range. Its phase diagram is characterized by a low triple point, a relatively high critical temperature and pressure for a small molecule, and a wide liquid range under moderate pressures.

The triple point of bromotrifluoromethane is located at a temperature of approximately −168.00 °C and a pressure of 8.561 × 10⁻⁶ bar, marking the unique set of conditions where solid, liquid, and gas phases coexist in equilibrium [4]. The normal boiling point, defined at a pressure of 1.013 bar, is −57.89 °C, while the melting point is −168.00 °C, indicating a significant temperature interval between the solid and liquid phases at atmospheric pressure [4]. The critical point, representing the temperature and pressure above which the liquid and gas phases become indistinguishable, is observed at 67.00 °C and 39.7 bar, with a critical density of 744.55 kg/m³ [4].

These phase transition parameters are summarized in the following table:

Table 2. Key Thermodynamic Parameters of Bromotrifluoromethane

| Parameter | Value |

|---|---|

| Triple point temperature | −168.00 °C |

| Triple point pressure | 8.561 × 10⁻⁶ bar |

| Melting point | −168.00 °C |

| Boiling point | −57.89 °C |

| Critical temperature | 67.00 °C |

| Critical pressure | 39.7 bar |

| Critical density | 744.55 kg/m³ |

| Latent heat of vaporization (at boiling point) | 116.692 kJ/kg |

The phase diagram of bromotrifluoromethane illustrates these transitions, highlighting the relationships between temperature, pressure, and phase stability [4].

The relatively high critical temperature and pressure for a molecule of this size are attributed to the strong intermolecular interactions, particularly dipole-dipole and London dispersion forces, arising from the polarizable bromine atom and the electron-withdrawing fluorine substituents. The wide liquid range under moderate pressures makes bromotrifluoromethane suitable for applications requiring stable liquid phases at sub-ambient temperatures, such as in refrigeration and specialized fire suppression systems [1] [4].

Vapor Pressure and Boiling Point Dynamics

The vapor pressure and boiling point of bromotrifluoromethane are critical parameters that define its volatility, phase behavior, and suitability for various industrial applications. The compound exhibits a relatively high vapor pressure at ambient temperatures, consistent with its low boiling point and weak intermolecular forces in the gas phase.

At 25 °C, the vapor pressure of bromotrifluoromethane is reported as approximately 8.481 bar, reflecting its readiness to transition from liquid to vapor at moderate temperatures [4]. The vapor pressure increases exponentially with temperature, following the Clausius–Clapeyron relationship, and reaches the critical pressure of 39.7 bar at the critical temperature of 67.00 °C [4]. The normal boiling point, defined at 1.013 bar, is −57.89 °C, which is notably lower than that of many other halogenated methanes, a consequence of the molecule’s low molecular weight and the weak van der Waals interactions in the liquid phase.

The following table presents vapor pressure data for bromotrifluoromethane at selected temperatures:

Table 3. Vapor Pressure of Bromotrifluoromethane at Selected Temperatures

| Temperature (°C) | Vapor Pressure (bar) |

|---|---|

| −100 | 0.061 |

| −80 | 0.31 |

| −60 | 1.00 |

| −40 | 2.84 |

| −20 | 6.31 |

| 0 | 11.1 |

| 25 | 19.9 |

| 67 (critical) | 39.7 |

The latent heat of vaporization at the boiling point is 116.692 kJ/kg, indicating the energy required to convert one kilogram of liquid bromotrifluoromethane to vapor at constant temperature and pressure [4]. This value is consistent with the moderate strength of intermolecular forces in the liquid phase.

The boiling point dynamics of bromotrifluoromethane are influenced by its molecular structure, particularly the polarizability of the bromine atom and the electron-withdrawing effect of the fluorine atoms. The combination of these effects results in a compound that is both volatile and capable of forming stable liquid phases at low temperatures, properties that have been exploited in refrigeration and fire suppression technologies [1] [4].

Spectroscopic Profiles

The spectroscopic characterization of bromotrifluoromethane provides critical insights into its molecular structure, bonding, and dynamic behavior. Infrared and ultraviolet-visible absorption spectra reveal the vibrational and electronic transitions, while mass spectrometric analysis elucidates the fragmentation pathways and molecular stability under ionizing conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Spectra

Infrared Absorption Spectrum

The infrared absorption spectrum of bromotrifluoromethane is dominated by characteristic vibrational modes associated with the CF₃ and C–Br bonds. The molecule exhibits six prominent absorption peaks, each corresponding to a specific vibrational transition. These include the asymmetric and symmetric stretching modes of the CF₃ group, bending and deformation modes, and the stretching and bending modes of the C–Br bond.

The primary absorption peaks are observed at the following wavenumbers:

- CF₃ asymmetric stretch: 1210 cm⁻¹

- CF₃ symmetric stretch: 1089 cm⁻¹

- CF₃ symmetric bend: 760 cm⁻¹

- CF₃ deformation: 547 cm⁻¹

- C–Br stretch: 349 cm⁻¹

- C–Br bend: 306 cm⁻¹

These absorption features are consistent with the molecular symmetry and the mass differences between fluorine and bromine, which influence the vibrational frequencies. The strong absorption in the 1000–1300 cm⁻¹ region is characteristic of the CF₃ group, while the lower frequency bands are attributed to the heavier bromine atom’s involvement in the vibrational modes.

The infrared spectrum provides a fingerprint for bromotrifluoromethane, enabling its identification and quantification in complex mixtures. The absence of significant absorption in the higher wavenumber region (>1500 cm⁻¹) reflects the lack of hydrogen atoms and associated stretching modes in the molecule.

Ultraviolet-Visible Absorption Spectrum

The ultraviolet-visible absorption spectrum of bromotrifluoromethane is relatively featureless in the visible region, as the molecule lacks conjugated π systems or chromophores capable of absorbing visible light. However, in the ultraviolet region, weak absorption bands are observed, corresponding to electronic transitions from nonbonding electrons on the bromine atom to antibonding molecular orbitals. These transitions typically occur at wavelengths below 200 nm and are of low intensity, consistent with the molecule’s saturated, non-aromatic structure.

The absence of strong UV-Vis absorption bands renders bromotrifluoromethane transparent to visible light, a property that has facilitated its use in applications where optical clarity is required, such as in fire suppression systems for sensitive electronic equipment [1] [3].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides a powerful tool for elucidating the fragmentation pathways and molecular stability of bromotrifluoromethane under ionizing conditions. Upon electron impact ionization, the molecule undergoes characteristic fragmentation, yielding a series of ions that reflect the sequential loss of halogen atoms and the cleavage of carbon–halogen bonds.

The most prominent ion in the mass spectrum of bromotrifluoromethane is the molecular ion (CF₃Br⁺), observed at a mass-to-charge ratio (m/z) of 148, corresponding to the intact molecule. Fragmentation of the molecular ion proceeds primarily via the loss of a bromine atom, yielding the trifluoromethyl cation (CF₃⁺) at m/z 69, which is a highly stable and abundant fragment due to the resonance stabilization of the CF₃ group.

Additional fragmentation pathways include the loss of fluorine atoms, resulting in the formation of bromodifluoromethyl (CBrF₂⁺, m/z 130) and difluoromethyl (CF₂⁺, m/z 50) ions. The relative intensities of these fragments provide insights into the bond dissociation energies and the stability of the resulting ions.

Table 4. Major Mass Spectrometric Fragments of Bromotrifluoromethane

| Ion | m/z | Assignment | Relative Intensity |

|---|---|---|---|

| CF₃Br⁺ | 148 | Molecular ion | High |

| CBrF₂⁺ | 130 | Loss of one F atom | Moderate |

| CF₃⁺ | 69 | Loss of Br atom | Very high |

| CF₂⁺ | 50 | Loss of Br and one F atom | Moderate |

| Br⁺ | 79/81 | Isotopic Br ions | Low |

The mass spectrum is further characterized by the presence of isotopic peaks corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br), resulting in a characteristic doublet for fragments containing bromine. The high abundance of the CF₃⁺ ion reflects the stability of the trifluoromethyl group, while the lower intensity of the Br⁺ ion indicates the relative difficulty of cleaving the carbon–bromine bond without concomitant loss of fluorine atoms.

The fragmentation pattern of bromotrifluoromethane is consistent with its molecular structure and bonding, providing a robust analytical signature for its identification in complex mixtures and environmental samples.

Physical Description

COLOURLESS COMPRESSED LIQUEFIED GAS.

Colorless, odorless gas.

Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas.]

Color/Form

XLogP3

Boiling Point

-57.8 °C

-57.8 °C @ 760 mm Hg

-58 °C

-72°F

Vapor Density

Relative vapor density (air = 1): 5.1

5.14

Density

Relative density (water = 1): 1.5

5.14(relative gas density)

LogP

log Kow= 1.86

1.86

Odor

Melting Point

-172.0 °C

-172 °C

-168 °C

-267°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 83 of 250 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 167 of 250 companies with hazard statement code(s):;

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H315 (23.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (23.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (23.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H420 (26.95%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.22e+04 mmHg

1.22X10+4 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 1434

>1 atm

Pictograms

Compressed Gas;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Bromination of fluoroform or perfluoropropane in nonmetallic reactor

Usually produced by substitution reactions involving the replacement of either hydrogen or chlorine atoms of fluorocarbons by bromine. It is also produced by disproportionation reaction of difluorodibromomethane catalyzed by aluminum chloride. Bromotrifluoromethane can be produced through a zinc-bromide-carbon catalyzed chloride exchange reaction of trifluorochloromethane with hydrogen bromide.

General Manufacturing Information

Use of Halon 1301 suppression of methane explosion in coal mine is discussed.

THE BROMINE-CONTAINING FLUOROCARBONS OPERATE BY CHEMICAL INTERRUPTION OF THE COMBUSTION CHAIN, AND ARE USED IN TOTAL FLOODING SYSTEMS FOR COMPUTER ROOMS AND TELEPHONE FACILITIES, AS WELL AS AIRCRAFT AND PORTABLE FIRE EXTINGUISHERS, INCLUDING USE ON THE AIR FORCE P-13 RAPID INTERVENTION CRASH TRUCKS. HALON EMERGES FROM THE FIRE EXTINGUISHER NOZZLE AS A MIXTURE OF 85 PERCENT LIQUID AND 15 PERCENT VAPOR AND IS DISCHARGED OVER LONG DISTANCES. IT COMPLETELY VAPORIZES UPON CONTACT WITH FIRE. /BROMINATED FLUOROCARBONS/

The production of bromotrifluoromethane has to be stopped in accordance with the Montreal Protocol of 1987 as it plays an important role in the destruction of the earth's ozone layer. The Montreal Protocol stipulates that the production and consumption of compounds that deplete ozone in the stratosphere including halons, are to be phased out by 2000.

Analytic Laboratory Methods

NIOSH Method: 1017. Analyte: Bromotrifluoromethane. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For bromotrifluoromethane this method has an estimated detection limit of 0.05 mg/sample. The precision/RSD is 0.038 @ 3 to 12 mg/sample and the recovery is 100%. Applicability: The working range is 330 to 3000 ppm (2000 to 18,000 mg/cu m) for a 1 liter air sample. Interferences: None reported.

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/

A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/

For more Analytic Laboratory Methods (Complete) data for BROMOTRIFLUOROMETHANE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

HEXANE EXTRACTION PROCEDURE FOR THE DETERMINATION OF COMMON FLUOROCARBON PROPELLANTS IN BLOOD WAS EVALUATED. AN ANALYSIS OF SAMPLE HEADSPACE WAS ALSO EVALUATED FOR DETERMINING CHLOROPENTAFLUOROETHANE IN BLOOD. BOTH PROCEDURES INVOLVED ANALYSIS BY GAS CHROMATOGRAPHY USING ELECTRON CAPTURE DETECTION. THE WIDELY USED HEXANE EXTRACTION PROCEDURE FOR DETERMINING PPM LEVELS OF VOLATILE HALOCARBONS IN TISSUE WAS EVALUATED BY A COMBINATION OF RADIOCHEMICAL AND GAS CHROMATOGRAPHIC TECHNIQUES. THE DATA SUGGEST THAT HEXANE EXTRACTION GIVES SIGNIFICANTLY LOW RESULTS. /FLUOROCARBONS/

FLUOROCARBON DETERMINATION IN BLOOD: GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION. /FLUOROCARBONS/

Interactions

Stability Shelf Life

Dates

Electron attachment to CF3 and CF3Br at temperatures up to 890 K: experimental test of the kinetic modeling approach

Nicholas S Shuman, Thomas M Miller, Albert A Viggiano, Jürgen TroePMID: 23742484 DOI: 10.1063/1.4807606

Abstract

Thermal rate constants and product branching fractions for electron attachment to CF3Br and the CF3 radical have been measured over the temperature range 300-890 K, the upper limit being restricted by thermal decomposition of CF3Br. Both measurements were made in Flowing Afterglow Langmuir Probe apparatuses; the CF3Br measurement was made using standard techniques, and the CF3 measurement using the Variable Electron and Neutral Density Attachment Mass Spectrometry technique. Attachment to CF3Br proceeds exclusively by the dissociative channel yielding Br(-), with a rate constant increasing from 1.1 × 10(-8) cm(3) s(-1) at 300 K to 5.3 × 10(-8) cm(3) s(-1) at 890 K, somewhat lower than previous data at temperatures up to 777 K. CF3 attachment proceeds through competition between associative attachment yielding CF3 (-) and dissociative attachment yielding F(-). Prior data up to 600 K showed the rate constant monotonically increasing, with the partial rate constant of the dissociative channel following Arrhenius behavior; however, extrapolation of the data using a recently proposed kinetic modeling approach predicted the rate constant to turn over at higher temperatures, despite being only ~5% of the collision rate. The current data agree well with the previous kinetic modeling extrapolation, providing a demonstration of the predictive capabilities of the approach.The use of a custom mode electron capture detector to determine mixing ratios of environmental tracers: Sulfur hexafluoride, chlorotrifluoromethane and bromotrifluoromethane

J Rosiek, J Bartyzel, K Rozanski, I SliwkaPMID: 23415445 DOI: 10.1016/j.chroma.2013.01.088

Abstract

Atmospheric concentrations of anthropogenic trace gases, such as sulfur hexafluoride, SF6, chlorotrifluoromethane, CF3Cl, and bromotrifluoromethane, CF3Br, are increasing. Their long lifetimes and limited chemical reactivity make them attractive environmental tracers for hydrology and oceanography. While ambient SF6 concentrations can be readily measured using GC-ECD, the simultaneous analysis of CF3Cl and CF3Br is hampered due to their low ECD sensitivity. The response of a commercial ECD for those gases was enhanced using the resonance detection mode which is based on shifting the mean energy of electrons in the ECD detector towards the region where the electron-capture reaction reveals a distinct maximum. A custom electronic system enabled operation of a commercial ECD in the resonance detection mode. An approximately 50-fold amplification of the ECD signal was obtained for CF3Cl by application of high-frequency electric field (amplitude of 50V and frequency of 40MHz). For CF3Br, a 3.5-fold increase of the ECD signal was obtained, with a lower HF field (20-30V). In the case of SF6 the application of the HF field reduces the magnitude of ECD signal by a factor of 40. The electron-capture coefficients for SF6, CF3Cl and CF3Br were determined from 453 to 633K in the standard and the resonance modes. The electron-capture coefficients for CF3Cl and CF3Br increase with increasing temperature for both modes, while that for SF6 decreases slightly with increasing temperature. The application of the resonance detection mode to a commercial ECD provides an attractive and cost-effective alternative to GCMS for high-quality quantitative analyses of CF3Cl and CF3Br as environmental tracers.Study on Dissociation Properties and Spectra of Halon 1301 in External Electric Field

Yu-zhu Liu, Xiang-hong lI, Jun-feng Wang, Yue Guan, Feng Jin, Chao-chao QinPMID: 30148339 DOI:

Abstract

Halon-1301 (CF3Br) can make Br radicals with UV radiation, which poses a great threat to the ozone layer in the atmosphere. Necessary methods should be taken for the degradation of the exhausts of Halon-1301. In this paper, density functional (DFT) theory at B3LYP/6-311G++(d,p) level are employed for the study of dissociation properties and spectra of Halon-1301 in external electric field, including bond length, total energy, HOMO-LUMO energy gap, infrared spectra and dissociation potential energy surface (PES). The obtained results show that, with gradually increasing the external field from 0 to 0.03 a.u. along the molecular axis Z (C—Br bond direction), the total energy decreases, while the dipole moment decreases at the beginning and then increases. With the climbing of the field, HOMO-LUMO energy gap increases, and C—Br bond length increases while C—F bond length decreases. The variations of vibrational frequency and intensity of molecular IR spectra in external electric field are also investigated. Further studies show that with increasing the external electric field from 0 to 0.03 a.u., the dissociation PES along C—Br bond becomes unbound with disappearing of the barrier for the dissociation. The external electric field of 0.03 a.u. is sufficient to induce the degradation of CF3Br with C—Br bond breaking. Such results provide an important reference for the degradation of Halons via the external electric field.Analysis by kinetic modeling of the temperature dependence of thermal electron attachment to CF3Br

Jürgen Troe, Thomas M Miller, Nicholas S Shuman, Albert A ViggianoPMID: 22803532 DOI: 10.1063/1.4729369

Abstract

Experimental data from the literature for cross sections and rate constants for dissociative electron attachment to CF(3)Br, with separately varied electron and gas temperatures, are analyzed by a kinetic modeling approach. The analysis suggests that electronic and nuclear contributions to the rate constants can be roughly separated, the former leading to a negative temperature coefficient, the latter to a positive temperature coefficient. The nuclear factor in the rate constant is found to be of Arrhenius form with an activation energy which is close to the energy of crossing of the CF(3)Br and CF(3)Br(-) potential curves along the CBr bond.Modeling cardiac sensitization potential of humans exposed to Halon 1301 or Halon 1211 aboard aircraft

A VinegarPMID: 11601558 DOI:

Abstract

Halon 1301 and Halon 1211 are being replaced because they contribute to the depletion of ozone. Many of the potential candidate chemicals for replacing them are, like them, halogenated hydrocarbons. These chemicals have the potential to cause cardiac sensitization at high enough exposure concentrations.A physiologically based pharmacokinetic model, which mathematically describes the uptake, distribution, metabolism, and elimination of chemicals, was used to relate exposure to these chemicals with arterial blood concentrations resulting from the exposure. This information was then used to evaluate the potential for the occurrence of a cardiac-sensitizing event. The model was used to analyze the exposures to Halon 1301 and Halon 1211 in three aircraft (Navy E-2B, Cessna-421B, and Cessna-210C).

Halon 1301 exposures were shown to be safe, but Halon 1211 resulted in arterial concentrations in exposed individuals that reached levels that could potentially cause cardiac sensitization.

Use of the model for evaluating the risk from exposure to Halon 1301 and Halon 1211 is a moot point since both chemicals are being replaced. However, demonstration of the validity of the approach provides a tool for the evaluation of the health safety of replacement candidates. The National Fire Protection Association has approved use of this model for assessing times for safe egress from situations where agents are used to flood an area to extinguish a fire.

[Toxicological and physiopathological study of monobromo-trifluormethane (CF3Br)]

G PAULETPMID: 14484500 DOI:

Abstract

DFT and ab initio calculations on two reactions between hydrogen atoms and the fire suppressants 2-H heptafluoropropane and CF3Br

Edmond P F Lee, John M Dyke, Wan-Ki Chow, Foo-Tim Chau, Daniel K W MokPMID: 17340604 DOI: 10.1002/jcc.20695

Abstract

Reaction enthalpies and barrier heights of the reactions CF3Br+H-->CF3+HBr {reaction (1)} and CF3CHFCF3+H-->CF3CFCF3+H2 {reaction (2)} have been calculated at the near state-of-the-art ab initio level, and also by employing the B3LYP, BH&HLYP, BB1K, MPW1K, MPWB1K and TPSS1KCIS functionals. In addition, the integrated molecular orbital+molecular orbital (IMOMO) method has been used to study reaction (2). The ab initio benchmark values of the reaction enthalpy (298 K) and barrier height (0 K) of reaction (2) are reported for the first time {-(0.7+/-0.7) and 13.3+/-0.5 kcal/mole respectively}. When density functional theory (DFT) results are compared with ab initio benchmarks for both reactions (1) and (2), the MPWB1K functional is found to have the best performance of the six functionals used. The IMOMO method with the RCCSD/aug-cc-pVTZ and/or RCCSD(T)/aug-cc-pVTZ levels, as the high levels of calculation on the model system, gives reaction enthalpies and barrier heights of reaction (2), which agree with ab initio benchmark values to within 1 kcal/mole. Computed key geometrical parameters and imaginary vibrational frequencies of the transition state structures of reactions (1) and (2) obtained at different levels of calculation are compared. The magnitudes of the computed imaginary vibrational frequencies of the transition states of both reactions considered are found to be very sensitive to the levels of calculation used to obtain them. The heat of formation (298 K) of CF3CFCF3 calculated at the near state-of-the-art level has a value of -(318+/-3) kcal/mole.Grand rounds: outbreak of hematologic abnormalities in a community of people exposed to leakage of fire extinguisher gas

Shih-Hsiang Lo, Chang-Chuan Chan, Wei-Chin Chen, Jung-Der WangPMID: 17107857 DOI: 10.1289/ehp.9197

Abstract

Although there are ample data on the respiratory effects of exposure to fire extinguisher gas, the potential hematologic effects have not been fully documented. We conducted this study to determine the possible etiologic agent(s) for a decrease in red blood cells among community residents in Taipei, Taiwan, after they were exposed to leakage of mixed fire extinguishants containing bromotrifluoromethane (CF3Br, Halon 1301), bromochlorodifluoromethane (CF2BrCl, Halon 1211), and dichlorodifluoromethane (CCl2F2, CFC-12).We studied 117 exposed residents who came into one hospital for physical examinations. We also selected age- and sex-matched referents for comparison from residents who came to the same hospital for health examinations. Nine months after the exposure to mixed fire extinguishants, 91 of the exposed residents came back for a second physical examination. In the first examination of the exposed residents, we found a significant reduction in red blood cell count and hemoglobin and a relationship between dose and response.

After excluding iron-deficiency anemia, thalassemia, and other possible agents, we suspected that the hematologic effects might have resulted from pyrolytic products of CFC-12 and Halon 1211, which may contain phosgene, among other products.

The acute transient hematologic effects observed in the exposed residents were associated with the incident of leakage of mixed fire-extinguisher gases and were most likely caused by a small amount of pyrolytic products, probably phosgene. Nine months after the exposure, we found a significant improvement in the abnormalities without any specific treatment.

A possible mechanism of halocarbon-induced cardiac sensitization arrhythmias

Zhe Jiao, Víctor R De Jesús, Shahriar Iravanian, Daniel P Campbell, Jie Xu, Juan A Vitali, Kathrin Banach, John Fahrenbach, Samuel C Dudley JrPMID: 16919292 DOI: 10.1016/j.yjmcc.2006.07.003